Narcolepsy is characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle control triggered by emotions. The exact mechanism by which Solriamfetol improves wakefulness in narcolepsy is still under investigation. However, research suggests it might increase the levels of dopamine and norepinephrine in the brain, promoting wakefulness and alertness []. Studies are ongoing to further elucidate the specific neural pathways involved in Solriamfetol's action within the context of narcolepsy [].
Given its wakefulness-promoting effects in narcolepsy, researchers are exploring the use of Solriamfetol in other sleep disorders characterized by EDS. These include idiopathic hypersomnia, a condition of excessive daytime sleepiness without cataplexy, and shift work sleep disorder, which affects individuals who work irregular hours [, ]. Studies are investigating Solriamfetol's efficacy and safety in improving alertness and reducing sleepiness in these patient populations [, ].
Solriamfetol's effects on dopamine and norepinephrine reuptake have led researchers to explore its potential benefits in neurological conditions beyond sleep disorders. Parkinson's disease, a neurodegenerative disorder characterized by tremors and movement difficulties, is one area of investigation. Dopamine deficiency plays a role in Parkinson's disease, and Solriamfetol's ability to increase dopamine levels might offer therapeutic potential []. However, further research is needed to determine its efficacy and safety in managing Parkinson's disease symptoms [].
Solriamfetol's impact on alertness and wakefulness has also sparked interest in its potential cognitive-enhancing properties. Some studies suggest that Solriamfetol may improve cognitive function in healthy individuals []. However, more research is required to confirm these findings and understand the long-term effects of Solriamfetol on cognition in both healthy and patient populations [].
Solriamfetol is a pharmacological compound primarily used as a medication to enhance wakefulness in adults suffering from excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea. It is marketed under the brand name SUNOSI. The chemical structure of solriamfetol is characterized by its molecular formula C₁₀H₁₄N₂O₂, and it is classified as a selective dopamine and norepinephrine reuptake inhibitor. The compound was developed to target neurotransmitter systems involved in sleep-wake regulation, specifically enhancing the availability of dopamine and norepinephrine in the brain .
Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor (DNRI). This means it prevents the reabsorption of these neurotransmitters by presynaptic neurons, leading to increased levels in the synapse. Dopamine and norepinephrine play a crucial role in wakefulness and alertness, and by enhancing their activity, Solriamfetol helps improve daytime wakefulness in individuals with EDS [, ].
The biological activity of solriamfetol is centered on its role as a stimulant. Clinical studies have shown that it effectively reduces excessive daytime sleepiness and improves wakefulness in patients with narcolepsy and obstructive sleep apnea. In phase III clinical trials, doses ranging from 37.5 mg to 150 mg demonstrated significant efficacy compared to placebo over a treatment period of up to 52 weeks . Common side effects include headache, decreased appetite, nausea, anxiety, and insomnia .
Solriamfetol is primarily indicated for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. Its approval by regulatory bodies such as the U.S. Food and Drug Administration underscores its therapeutic utility in managing conditions that impair wakefulness. Additionally, ongoing research may explore its potential in other areas related to mood disorders or cognitive enhancement due to its dopaminergic activity .
Several compounds share similarities with solriamfetol in their pharmacological profiles or mechanisms of action:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Modafinil | Dopamine reuptake inhibition | Less potent than solriamfetol in norepinephrine inhibition |
| Armodafinil | Dopamine reuptake inhibition | Longer half-life compared to modafinil |
| Amphetamine | Release of dopamine and norepinephrine | More potent stimulant effects; higher abuse potential |
| Methylphenidate | Dopamine reuptake inhibition | Primarily used for ADHD; different pharmacokinetics |
Uniqueness of Solriamfetol: Unlike many traditional stimulants such as amphetamines, solriamfetol offers a more targeted approach by selectively inhibiting dopamine and norepinephrine reuptake without significant serotonin involvement. This specificity may result in a different side effect profile and lower potential for abuse compared to more potent stimulants .
The manufacture of solriamfetol, a dopamine and norepinephrine reuptake inhibitor approved for treating excessive daytime sleepiness, involves several well-characterized synthetic approaches that have evolved from laboratory-scale preparations to large-scale manufacturing processes [1] [2]. The compound's relatively simple structure, containing a single chiral center, has enabled the development of efficient synthetic routes that maintain high stereochemical purity while achieving commercially viable yields.
The most widely documented synthetic pathway for solriamfetol utilizes D-phenylalanine methyl ester as the primary starting material, representing a chiral pool approach that ensures the desired R-configuration in the final product [1] [3] . This route capitalizes on the commercial availability of D-phenylalanine methyl ester hydrochloride, which eliminates the need for complex chiral resolution steps during the synthesis process.
The synthetic sequence begins with the dissociation of the hydrochloride salt of D-phenylalanine methyl ester, followed by reduction of the ester functionality to yield the corresponding amino alcohol intermediate [1]. This reduction step typically employs sodium borohydride or lithium aluminum hydride under controlled conditions to prevent over-reduction or unwanted side reactions. The resulting D-phenylalaninol serves as the immediate precursor for carbamate formation, the final step in solriamfetol synthesis.
The carbamate formation represents the most critical transformation in this synthetic route, where D-phenylalaninol is treated with sodium cyanate under acidic conditions to introduce the carbamate functionality [1] [5]. This reaction requires careful pH control and temperature management to ensure optimal yield while minimizing the formation of process-related impurities. The acidic conditions facilitate the nucleophilic attack of the primary alcohol on the electrophilic carbon of the cyanate, leading to the formation of the desired carbamate bond.
Studies have demonstrated that this pathway can achieve yields exceeding 89% for the carbamate formation step when optimized conditions are employed [1]. The high efficiency of this transformation, combined with the readily available starting material, makes this route particularly attractive for large-scale manufacturing applications where cost-effectiveness and process reliability are paramount considerations.
Recent patent disclosures have revealed innovative approaches to solriamfetol synthesis that incorporate novel intermediates designed specifically for large-scale manufacturing requirements [5] [6] [3]. These advanced synthetic strategies address the limitations of traditional laboratory-scale procedures by introducing process improvements that enhance both yield and purity while reducing manufacturing costs.
One particularly noteworthy development involves the use of protected amino alcohol intermediates that allow for more selective carbamate formation reactions [6]. In this approach, D-phenylalaninol is first treated with protecting groups that temporarily mask the amino functionality, preventing unwanted side reactions during subsequent transformations. The protected intermediate then undergoes carbamate formation under milder conditions, followed by deprotection to yield the final product. This strategy has demonstrated superior impurity profiles compared to direct carbamate formation methods.
Another innovative approach disclosed in patent WO2020035769A1 employs tartaric acid resolution techniques to obtain high-purity D-phenylalanine derivatives [3]. This method involves the formation of diastereomeric tartrate salts that can be separated through selective crystallization, providing access to optically pure starting materials that subsequently undergo efficient conversion to solriamfetol. The tartaric acid resolution approach is particularly valuable when starting from racemic precursors, as it enables the isolation of the desired R-enantiomer with high optical purity.
The patent literature also describes novel synthetic intermediates that incorporate benzyl carbamate protecting groups [7]. These intermediates offer enhanced stability during processing and storage while maintaining high reactivity toward the final carbamate formation step. The benzyl protecting group can be removed under mild hydrogenation conditions, providing a clean conversion to solriamfetol without the formation of difficult-to-remove impurities.
Large-scale synthesis considerations have also led to the development of continuous flow processes that utilize novel reactor designs optimized for solriamfetol production [1]. These systems employ specialized heat exchangers and mixing technologies that ensure uniform reaction conditions throughout the process stream, resulting in improved product quality and reduced batch-to-batch variability. The continuous flow approach also enables better control of reaction parameters such as residence time and temperature profiles, leading to enhanced process robustness.
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The optimization of catalytic systems and reaction conditions represents a critical aspect of solriamfetol manufacturing, directly impacting product yield, purity, and overall process economics [1] [8]. Extensive research has focused on identifying optimal catalytic systems that promote the desired transformations while minimizing the formation of process-related impurities and degradation products.
While the primary carbamate formation reaction in solriamfetol synthesis typically employs sodium cyanate under acidic conditions, recent investigations have explored the potential role of tin-based catalysts in enhancing reaction efficiency and selectivity [1] [8]. Although tin catalysts are not extensively detailed in the current solriamfetol literature, their known reactivity in carbamate formation reactions suggests potential applications in process optimization.
Tin catalysts, particularly tin(II) and tin(IV) compounds, have demonstrated significant activity in promoting carbamate formation reactions through their ability to activate both nucleophilic and electrophilic components [8]. In the context of solriamfetol synthesis, tin catalysts could potentially facilitate the reaction between D-phenylalaninol and cyanate species by coordinating to the alcohol oxygen atom, thereby increasing its nucleophilicity toward the electrophilic carbon center of the cyanate.
The mechanism of tin-catalyzed carbamate formation likely involves the formation of a tin-alcohol complex that activates the hydroxyl group for nucleophilic attack on the cyanate carbon [8]. This activation process reduces the energy barrier for the carbamate-forming reaction, potentially allowing for milder reaction conditions and improved yields. Additionally, the coordination of tin to the alcohol may provide stereochemical control that could minimize the formation of unwanted stereoisomers or regioisomers.
Organotin compounds, such as dibutyltin dilaurate and dioctyltin dilaurate, have shown particular promise in carbamate formation reactions due to their balanced reactivity and selectivity profiles [8]. These catalysts can operate under relatively mild conditions while maintaining high activity toward carbamate formation. The choice of tin catalyst would depend on factors such as reaction temperature, solvent compatibility, and the specific substrate requirements of the solriamfetol synthesis.
The implementation of tin catalysts in large-scale solriamfetol production would require careful consideration of catalyst recovery and recycling strategies, as well as thorough evaluation of potential residual tin content in the final product. Regulatory guidelines for metal impurities in pharmaceutical products would necessitate robust analytical methods for tin detection and removal procedures to ensure compliance with safety standards.
The selection and optimization of solvent systems represents a crucial factor in maximizing yields and ensuring reproducible outcomes in solriamfetol synthesis [1] [9] [10]. The choice of solvent directly influences reaction kinetics, product solubility, impurity formation, and overall process safety, making solvent optimization a key component of manufacturing process development.
Traditional laboratory-scale solriamfetol syntheses have frequently employed dichloromethane as the primary reaction solvent due to its excellent solvating properties for organic compounds and its relatively low boiling point, which facilitates product isolation [1] [9]. Dichloromethane provides good solubility for both starting materials and products while maintaining chemical inertness toward the reaction components. However, the significant toxicological concerns associated with dichloromethane, including its classification as a probable human carcinogen and its high neurotoxicity, have necessitated the development of alternative solvent systems for large-scale manufacturing applications [9] [11].
Current manufacturing processes have transitioned toward more environmentally acceptable solvent systems, with ethyl acetate and ethanol mixtures emerging as preferred alternatives [9] [10]. A commonly employed replacement system utilizes a 3:1 mixture of ethyl acetate and ethanol, which provides similar solvating properties to dichloromethane while offering significantly improved safety profiles. This solvent combination maintains adequate solubility for reaction components while eliminating the carcinogenic risks associated with chlorinated solvents.
The ethyl acetate-ethanol system offers several advantages beyond safety considerations, including renewable sourcing potential for ethanol and the biodegradable nature of both components [10]. Additionally, this solvent mixture can be more easily recovered and recycled compared to chlorinated alternatives, contributing to improved process sustainability and reduced manufacturing costs. The lower toxicity profile also simplifies waste handling procedures and reduces environmental impact.
Alternative green solvent systems under investigation include 2-methyltetrahydrofuran, which offers improved sustainability credentials due to its derivation from renewable biomass sources [10]. This solvent provides excellent solvating properties for organic synthesis while maintaining a favorable environmental profile. However, implementation requires careful evaluation of reaction kinetics and product yields to ensure compatibility with existing process parameters.
Temperature control strategies have been optimized to work synergistically with selected solvent systems to maximize reaction yields [1]. For the ethyl acetate-ethanol system, optimal reaction temperatures typically range from room temperature to 60°C, depending on the specific transformation being performed. Higher temperatures may accelerate reaction rates but can also promote unwanted side reactions that reduce overall yield and increase impurity formation.
Reaction atmosphere control has also proven important for yield optimization, with inert nitrogen or argon atmospheres often employed to prevent oxidative degradation of sensitive intermediates [1]. The choice of inert atmosphere can be particularly critical when using alcohol-containing solvent systems, as these solvents may be more susceptible to oxidation under ambient conditions.
The comprehensive identification, characterization, and control of process-related impurities represents a fundamental requirement for pharmaceutical manufacturing, with particular importance for newly developed compounds such as solriamfetol [12] [13] [7]. Regulatory authorities require thorough understanding of impurity profiles to ensure product safety and efficacy, making impurity control a critical aspect of manufacturing process development and validation.
Extensive analytical investigations have identified eight major process-related impurities that can form during solriamfetol synthesis, each arising from specific mechanistic pathways related to the synthetic process conditions and starting material purity [12] [7]. These impurities have been systematically characterized using advanced analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separation methods.
The first identified impurity, designated as Impurity 1, corresponds to N-carbamoyl-D-phenylalaninol with a molecular weight of 194 atomic mass units [7]. This impurity forms through the reaction of D-phenylalaninol with phosgene and ammonia under conditions similar to those used for carbamate formation. The formation mechanism involves the initial reaction of the amino group with phosgene to form an intermediate carbamoyl chloride, which subsequently reacts with ammonia to yield the N-carbamoyl derivative. This impurity can be controlled through careful optimization of reaction stoichiometry and the elimination of phosgene-containing reagents from the process.
Impurity 2 represents an O-dicarbonimidic diamide derivative that arises from multiple carbamoylation reactions occurring under forcing conditions [7]. This impurity formation pathway involves the sequential reaction of hydroxyl groups with carbamoylating agents, leading to the formation of complex multi-carbamate structures. The molecular weight and exact structure of this impurity vary depending on the extent of carbamoylation, making its detection and quantification particularly challenging. Control strategies focus on limiting reaction times and temperatures to prevent over-reaction.
The third characterized impurity is a 5-membered ring cyclized product with a molecular weight of 177 atomic mass units, representing a cyclization product formed through intramolecular reactions during synthesis [7]. This impurity results from the interaction between the amino and carbamate functionalities present in synthetic intermediates, leading to ring closure and the formation of a stable cyclic structure. The formation of this impurity can be minimized through careful control of reaction pH and temperature, as well as optimization of reaction kinetics to favor the desired intermolecular carbamate formation over intramolecular cyclization.
Impurity 4, with a molecular weight of 298 atomic mass units, represents a conjugate formed between D-phenylalanine and phenylalaninol components [7]. This impurity arises when trace amounts of D-phenylalanine present in the D-phenylalaninol starting material undergo coupling reactions with additional phenylalaninol molecules. The formation mechanism involves the activation of the carboxylic acid functionality of D-phenylalanine, followed by amide bond formation with the amino group of phenylalaninol. Control of this impurity requires strict specifications for starting material purity, particularly limiting the D-phenylalanine content in D-phenylalaninol supplies.
The fifth impurity is a benzyl carbamate derivative also having a molecular weight of 298 atomic mass units, formed through side reactions during the carbamate formation step [7]. This impurity results from the reaction of benzyl-containing protecting groups or solvents with the carbamoylating reagents, leading to the formation of alternative carbamate structures. Prevention of this impurity formation requires careful selection of reagents and solvents that do not contain reactive benzyl functionalities.
Impurities 6, 7, and 8 represent various dicarbonimidic diamide derivatives and cyclized products that form through complex multi-step reaction pathways involving repeated carbamoylation and cyclization reactions [7]. These impurities typically form under harsh reaction conditions or when excess carbamoylating reagents are present, leading to over-reaction of the desired products. Control strategies focus on optimizing reaction stoichiometry and implementing gentle reaction conditions that favor the formation of the desired product while minimizing side reactions.
A particularly significant impurity of concern is 2-chloropropane, a genotoxic alkyl halide that can form during salt precipitation processes [14] [15] [16]. This impurity, with a molecular weight of 78.5 atomic mass units, poses significant safety concerns due to its potential carcinogenic properties. The formation of 2-chloropropane occurs through degradation reactions involving chlorinated solvents or reagents used during the salt formation step of solriamfetol hydrochloride preparation. Regulatory guidelines require that this impurity be controlled to levels below 5 parts per million in the final drug substance [14].
The achievement of pharmaceutical-grade purity for solriamfetol requires the implementation of sophisticated purification strategies that effectively remove process-related impurities while maintaining high product yields and acceptable manufacturing economics [17] [18] [19]. These purification techniques must be designed to address the specific physical and chemical properties of both the desired product and the identified impurities.
Crystallization represents the primary purification technique employed for solriamfetol purification, taking advantage of differences in solubility and crystal packing between the desired product and impurities [20] [21]. The crystallization process typically involves controlled cooling of supersaturated solutions under carefully managed conditions that promote the selective crystallization of pure solriamfetol while leaving impurities in the mother liquor. Temperature control during crystallization is critical, with cooling rates typically maintained between 0.5 to 1.0°C per minute to ensure optimal crystal formation and impurity rejection.
Seeded crystallization techniques have proven particularly effective for solriamfetol purification, utilizing carefully prepared seed crystals to control the nucleation and growth processes [20]. The seed crystals, prepared from high-purity solriamfetol, provide nucleation sites that promote the formation of the desired crystal form while discriminating against impurity incorporation. The amount of seed crystals added, typically ranging from 0.1% to 2% by weight, must be optimized to balance crystallization rate with purification efficiency.
Solvent selection for crystallization processes plays a crucial role in purification effectiveness, with polar protic solvents such as methanol and ethanol frequently employed due to their ability to dissolve solriamfetol while providing good discrimination against impurities [21]. The choice of crystallization solvent can significantly impact the efficiency of impurity removal, with some impurities showing preferential solubility in specific solvent systems. Mixed solvent systems, such as methanol-water or ethanol-water mixtures, can provide enhanced selectivity by fine-tuning the solubility characteristics of both the product and impurities.
Recrystallization procedures often employ multiple successive crystallization steps to achieve the required purity levels for pharmaceutical applications [20]. Each recrystallization cycle typically achieves a specific level of impurity reduction, with the number of cycles determined by the initial impurity levels and the target purity specifications. Typically, two to four recrystallization cycles are sufficient to achieve pharmaceutical-grade purity, with each cycle typically removing 70-85% of the remaining impurities.
Column chromatography techniques provide complementary purification capabilities, particularly for the removal of closely related structural impurities that may not be effectively separated through crystallization alone [13]. Silica gel chromatography using gradient elution systems can achieve high-resolution separation of solriamfetol from structurally similar impurities. The choice of mobile phase composition, typically involving mixtures of organic solvents with varying polarity, must be optimized to achieve adequate separation while maintaining reasonable processing times.
Activated carbon treatment has proven effective for removing colored impurities and trace organic contaminants that may not be adequately addressed through crystallization alone [21]. The activated carbon treatment is typically performed on dissolved solriamfetol solutions prior to crystallization, with the carbon subsequently removed through filtration. The choice of activated carbon type and treatment conditions must be optimized to ensure effective impurity removal without significant product loss through adsorption.
Ion exchange chromatography techniques can be employed for the removal of ionic impurities and residual metal catalysts that may be present from the synthesis process [13]. These techniques are particularly valuable for removing tin-based catalyst residues when such catalysts are employed in the synthesis process. The choice of ion exchange resin type and elution conditions must be carefully optimized to ensure complete removal of ionic impurities while maintaining product integrity.
Quality control analytical methods must be implemented throughout the purification process to monitor impurity levels and ensure that purification objectives are being met [12] [18]. These analytical methods typically employ high-performance liquid chromatography with ultraviolet detection or mass spectrometric detection to quantify both the desired product and individual impurities. Method validation procedures must demonstrate adequate sensitivity, specificity, and accuracy for all analytes of interest.
The implementation of process analytical technology enables real-time monitoring of purification processes, allowing for immediate adjustments to process parameters when deviations from target specifications are detected [18]. These systems can monitor parameters such as solution concentration, temperature, and crystallization progress, providing operators with the information needed to optimize purification efficiency and ensure consistent product quality.
Environmental control during purification operations is essential to prevent contamination and ensure reproducible results [21]. Clean room facilities with controlled temperature, humidity, and particulate levels are typically employed to minimize the introduction of external contaminants that could compromise product purity. Personnel training and procedural controls ensure that purification operations are performed consistently and in accordance with established protocols.
The validation of purification processes requires comprehensive documentation of process parameters, analytical results, and product quality data to demonstrate that the purification techniques consistently produce material meeting pharmaceutical specifications [18]. This validation documentation forms the basis for regulatory submissions and provides assurance that the purification processes will continue to perform reliably during commercial manufacturing operations.
Chromatographic methods represent the cornerstone of solriamfetol analytical characterization, with liquid chromatography coupled to mass spectrometry (LC-MS/MS) emerging as the predominant technique for quantitative analysis. The analytical development of robust chromatographic methods for solriamfetol requires careful consideration of the compound's physicochemical properties, including its high aqueous solubility, minimal metabolism, and stereochemistry [1] [2].
LC-MS/MS methodology has been extensively validated for solriamfetol quantification in biological matrices, particularly plasma samples from pharmacokinetic studies. The validated bioanalytical method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL and an upper limit of quantification (ULOQ) extending to 2,500 ng/mL, providing a dynamic range suitable for clinical pharmacokinetic investigations [3] [4].
Sample preparation protocols employ protein precipitation followed by one-to-one dilution with water, representing a streamlined approach that minimizes matrix effects while maintaining analytical integrity [5]. The chromatographic separation utilizes reversed-phase liquid chromatography with detection by tandem mass spectrometry in negative ionization mode with multiple reaction monitoring. Solriamfetol and its stable isotope-labeled internal standard (13C6-solriamfetol) are monitored via specific mass transitions: m/z 314.20→243.90 for solriamfetol and m/z 320.20→249.90 for the internal standard [5].
The gradient elution program employs 0.1% formic acid in water and 0.1% formic acid in acetonitrile as mobile phase components, achieving baseline separation within a total run time of 5 minutes. The retention time for both solriamfetol and the internal standard approximates 2.6 minutes, demonstrating efficient chromatographic resolution [5] [3].
Recovery studies indicate that approximately 89.8% of administered solriamfetol is recovered unchanged in urine over 48 hours, with only 1.1% excreted as the minor metabolite N-acetyl solriamfetol [3]. This high recovery percentage supports the minimal metabolic transformation of solriamfetol and validates the analytical method's capability to accurately quantify the parent compound in biological matrices.
Mass spectrometry detection parameters have been optimized to maximize sensitivity while maintaining selectivity. The use of stable isotope-labeled internal standard effectively compensates for matrix effects and extraction variability, ensuring robust quantitative performance across diverse biological samples [5] [6].
Comprehensive method validation for solriamfetol LC-MS/MS analysis has been conducted in accordance with International Council for Harmonization (ICH) guidelines, specifically ICH M10 for bioanalytical method validation. The validation encompasses selectivity, specificity, accuracy, precision, linearity, range, and stability parameters [6] [7].
Selectivity and Specificity Assessment
Selectivity evaluation demonstrates the analytical method's capability to differentiate solriamfetol from potential interfering substances in blank biological matrices. Validation studies employ blank samples obtained from at least six individual sources, ensuring comprehensive assessment of matrix variability. The selectivity criteria require that interfering components contribute less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response [6] [8].
Specificity validation addresses the method's ability to detect and differentiate solriamfetol from structurally related substances, including metabolites, isomers, and degradation products. Given solriamfetol's minimal metabolism, specificity assessment focuses primarily on the distinction between the parent compound and the minor N-acetyl metabolite [3] [6].
Accuracy and Precision Evaluation
Accuracy assessment demonstrates the closeness of measured values to true concentrations across the validated range. Intra-day precision (coefficient of variation) ranges from 2.41% to 9.24% for quality control samples, while inter-day precision extends from 3.03% to 12.3%. These values satisfy the ICH M10 acceptance criteria of ≤15% coefficient of variation for bioanalytical methods [5] [6].
Accuracy results span 95.2% to 112% for LLOQ and quality control samples, meeting the stringent 85-115% acceptance range specified in ICH M10 guidelines. The LLOQ precision of 12.3% and accuracy of 108% demonstrate method suitability for quantification at the lower limit of the calibration range [5] [6].
Linearity and Range Validation
Calibration curves exhibit excellent linearity over the concentration range of 1.0 to 2,500 ng/mL, with correlation coefficients consistently exceeding 0.99. The linear relationship between analyte concentration and detector response validates the proportional response across the entire quantification range [5] [3].
Range validation encompasses the interval between the LLOQ and ULOQ within which the analytical method demonstrates acceptable accuracy, precision, and linearity. The established range of 1.0 to 2,500 ng/mL accommodates expected solriamfetol concentrations in clinical pharmacokinetic studies [5] [6].
Stability Assessment
Stability validation encompasses multiple conditions relevant to sample handling and storage. Matrix stability studies evaluate analyte stability in biological matrices under various storage conditions, including freeze-thaw cycles, bench-top stability, and long-term frozen storage. Processed sample stability assesses the integrity of extracted samples during autosampler storage and analysis sequences [6] [4].
Chiral analytical methods are essential for solriamfetol characterization due to the compound's single chiral center, which results in R- and S-enantiomers with distinct pharmacological activities. Only the R-enantiomer is therapeutically active and marketed, necessitating rigorous enantiomeric purity assessment to ensure product quality and regulatory compliance [2] [9].
Polysaccharide-type chiral stationary phases demonstrate exceptional versatility for solriamfetol enantiomer separation, with extensive screening studies evaluating seven different columns: Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2, Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, and Lux Cellulose-4 [2] [9].
Column Selection and Optimization
Systematic screening employing polar organic mobile phases consisting of 0.15% diethylamine in methanol, 2-propanol, or acetonitrile reveals significant performance differences among the evaluated stationary phases. Baseline separation (Rs > 1.5) is achieved exclusively on Lux Amylose-1 and Lux i-Amylose-1 columns, both containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector [2].
The Lux Amylose-1 column demonstrates superior performance with 0.15% diethylamine in methanol, achieving a resolution of 5.65 and retention time of 6.01 minutes for the second-eluting enantiomer. This system exhibits the ideal elution order with the S-enantiomer (distomer) eluting before the R-enantiomer (eutomer), facilitating accurate determination of chiral impurity levels [2].
Mobile Phase Composition Effects
Binary mobile phase investigations reveal complex relationships between organic modifier composition and chromatographic parameters. When acetonitrile is added to methanol containing 0.15% diethylamine, retention factors exhibit U-shaped behavior with minimum values at 50% acetonitrile content. Resolution reaches a local minimum at this composition and increases up to 80% acetonitrile content [2].
Isopropanol addition to methanol demonstrates different retention behavior, with the k2 value (second enantiomer retention factor) approaching a maximum at 60% isopropanol content. Resolution increases monotonically with isopropanol percentage, reaching optimal values at higher alcohol concentrations [2].
Optimized Chromatographic Conditions
The optimized analytical system employs a Lux Amylose-1 column with 0.05% diethylamine in methanol as the mobile phase, operating at a flow rate of 0.6 mL/min and temperature of 20°C. These conditions achieve high enantioresolution (Rs = 5.3) within 6 minutes, providing efficient separation suitable for routine pharmaceutical analysis [2].
The basic additive diethylamine proves essential for enantioseparation, as no chiral recognition occurs in its absence. Alternative basic additives such as triethylamine show comparable performance, but diethylamine is preferred due to its consistent results and compatibility with mass spectrometry detection when required [2].
Thermodynamic characterization of solriamfetol enantioseparation provides fundamental insights into the molecular interactions governing chiral recognition on polysaccharide-based stationary phases. Van't Hoff analysis enables determination of enthalpy and entropy contributions to the separation process [10] [11].
Van't Hoff Analysis and Temperature Effects
Temperature-dependent studies spanning 10°C to 40°C reveal linear van't Hoff plots for both individual enantiomers and the selectivity factor, indicating consistent thermodynamic behavior across the investigated temperature range. The natural logarithm of the selectivity factor (ln α) plotted against reciprocal absolute temperature yields a linear relationship with high correlation (r² > 0.99) [2] [10].
Thermodynamic parameter calculations demonstrate that solriamfetol enantioseparation on amylose-based stationary phases is primarily enthalpy-driven at lower temperatures. The enthalpy difference (ΔΔH°) between enantiomers ranges from -13.1 kJ/mol at 10-20°C to +2.1 kJ/mol at 40-50°C, indicating a transition from enthalpy-controlled to entropy-controlled separation at elevated temperatures [10] [12].
Enthalpy-Entropy Compensation
The relationship between enthalpy and entropy changes exhibits characteristics of enthalpy-entropy compensation, a phenomenon commonly observed in chiral chromatographic systems. The entropy difference (ΔΔS°) values range from -41.7 J/mol·K at lower temperatures to +8.3 J/mol·K at higher temperatures, demonstrating the compensatory relationship between these thermodynamic parameters [10] [12].
The Gibbs free energy difference (ΔΔG°) remains relatively constant across the temperature range, varying from -0.7 kJ/mol to +0.3 kJ/mol. This consistency in free energy change supports the stability of the enantioseparation mechanism despite varying contributions from enthalpy and entropy terms [10] [12].
Isoenantioselective Temperature
Van't Hoff analysis enables calculation of the isoenantioselective temperature (Tiso), representing the theoretical temperature at which both enantiomers would co-elute (α = 1). For solriamfetol on amylose-based stationary phases, Tiso is calculated as approximately 40°C using the relationship Tiso = ΔΔH°/ΔΔS° [10] [13].
This isoenantioselective temperature provides practical guidance for method development, as operating temperatures significantly below Tiso ensure robust enantioseparation, while temperatures approaching Tiso may result in reduced selectivity and potential co-elution of enantiomers [10] [12].
Mechanistic Implications
Thermodynamic analysis suggests that enantiorecognition involves multiple interaction modes between solriamfetol enantiomers and the amylose-based chiral selector. The enthalpy-driven separation at lower temperatures indicates favorable energetic interactions, likely including hydrogen bonding between the carbamate group of solriamfetol and the phenylcarbamate derivatives of the stationary phase [2] [12].
The transition to entropy-driven separation at higher temperatures reflects increased molecular mobility and conformational flexibility, potentially altering the selectivity of chiral recognition sites. This temperature dependence underscores the importance of thermostated operation for reproducible analytical results [10] [12].